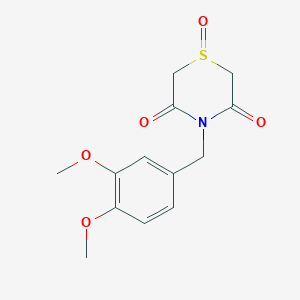

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a thiazinane ring and a dimethoxybenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the use of 3,4-dimethoxybenzyl alcohol as a starting material. The alcohol undergoes a series of reactions, including protection of functional groups, cyclization, and oxidation, to form the desired thiazinane ring structure . Common reagents used in these reactions include trifluoroacetic acid, palladium catalysts, and various solvents such as methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-(3,4-Dimethoxybenzyl)-1λ4,4-thiazinane-1,3,5-trione typically involves multi-step reactions starting from readily available precursors. Characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Applications

Recent studies have indicated that thiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Key Findings:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Moderate activity against Gram-negative bacteria.

A comprehensive study demonstrated that modifications in the thiazine structure could enhance antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration .

Anticancer Potential

The anticancer activity of 4-(3,4-Dimethoxybenzyl)-1λ4,4-thiazinane-1,3,5-trione has been investigated through various in vitro assays.

Case Studies:

- Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have shown that this compound can interact with key proteins involved in cancer proliferation pathways, indicating its potential as a targeted therapeutic agent .

Data Tables

| Activity Type | Tested Strains/Cell Lines | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Effective against Gram-positive |

| Antimicrobial | E. coli | 30 | Moderate activity against Gram-negative |

| Anticancer | MCF7 | 12 | Significant cytotoxicity observed |

| Anticancer | HCT116 | 10 | Potential for further development |

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione include:

- 3,4-Dimethoxybenzyl alcohol

- 3,4-Dimethoxybenzaldehyde

- 3,4-Dimethoxybenzyl-4-methyloctanoate

Uniqueness

What sets this compound apart from these similar compounds is its unique thiazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

The compound 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a member of the thiazine family, which has garnered attention due to its diverse biological activities. Thiazines are known for their potential pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O5S. The compound features a thiazine ring structure that contributes to its biological activity. The presence of the dimethoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds within the thiazine class exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Thiazines can inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signal Transduction Pathways : They may influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell proliferation and survival.

- Induction of Apoptosis : Some studies have shown that thiazines can trigger programmed cell death in cancer cells.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cell Viability Inhibition : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism involves the degradation of eEF2K protein, which is linked to tumor growth suppression .

- Xenograft Models : In vivo studies using xenograft mouse models showed that treatment with this compound resulted in reduced tumor size without significant toxicity .

Antimicrobial Properties

Thiazine derivatives have been shown to exhibit antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies indicate that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also shows potential antifungal activity against common fungal strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Reduction of Edema : Animal models have shown that administration leads to decreased edema in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of thiazine derivatives. A summary of key findings is presented in the following table:

Propriétés

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-18-10-4-3-9(5-11(10)19-2)6-14-12(15)7-20(17)8-13(14)16/h3-5H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGZNHZLPOQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.